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Compound Name: 1,5-Diphenylbarbituric acid

CAS No.: 19011-66-6

Cat. No.: B092509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Barbituric acid and its derivatives represent a cornerstone in medicinal chemistry, renowned for

their broad spectrum of biological activities, including sedative, hypnotic, and anticonvulsant

effects.[1][2] The pharmacological profile of these molecules is profoundly influenced by the

nature of the substituents at the C5 position of the pyrimidine ring.[1][2] 1,5-Diphenylbarbituric
acid, featuring phenyl groups at the nitrogen and carbon atoms, offers a unique scaffold for the

development of novel therapeutic agents. The C5 position of this molecule possesses two

acidic methylene protons, making it a prime target for nucleophilic substitution and

condensation reactions, thereby enabling the synthesis of a diverse library of functionalized

derivatives.[3]

This application note provides a comprehensive guide to the key strategies for the

functionalization of 1,5-diphenylbarbituric acid at the C5 position. It includes detailed, step-

by-step protocols for Knoevenagel condensation and Michael addition, explains the chemical

principles behind these transformations, and offers practical insights for successful synthesis

and characterization.

The Chemistry of the C5 Position: A Site of High
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The exceptional reactivity of the C5 position in barbituric acids stems from the acidity of its

methylene (CH₂) protons. The electron-withdrawing effects of the two adjacent carbonyl groups

and the urea backbone stabilize the resulting carbanion (enolate) through resonance.[3][4] This

delocalization of negative charge makes the C5 carbon a soft nucleophile, readily participating

in a variety of carbon-carbon bond-forming reactions.

Scientist's Note: The acidity of the C5 protons (pKa ≈ 4.0 for unsubstituted barbituric acid) is a

critical factor to consider when selecting reaction conditions.[3] While strong bases can be

used, they may also promote side reactions. For many transformations, milder basic or even

acidic catalysts are sufficient and offer better control.

Figure 1: General scheme for the deprotonation and subsequent electrophilic substitution at the

C5 position of 1,5-diphenylbarbituric acid.

Key Functionalization Protocols
Protocol 1: Knoevenagel Condensation with Aromatic
Aldehydes
The Knoevenagel condensation is a cornerstone reaction for C5 functionalization, involving the

reaction of the active methylene group with an aldehyde or ketone to form an α,β-unsaturated

product, often referred to as an arylidene derivative.[5][6][7] These products are valuable as

final compounds or as intermediates for further transformations.[8]
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Knoevenagel Condensation Workflow

1. Reagent Preparation
- Dissolve 1,5-diphenylbarbituric acid
 and aromatic aldehyde in ethanol.

2. Catalyst Addition
- Add a catalytic amount of piperidine

 or acetic acid.

3. Reaction
- Reflux the mixture for 2-4 hours.

- Monitor progress by TLC.

4. Product Isolation
- Cool the reaction mixture.

- Collect the precipitate by filtration.

5. Purification
- Recrystallize the crude product

 from a suitable solvent (e.g., ethanol).

6. Characterization
- Analyze by NMR, IR, and Mass Spec.

Click to download full resolution via product page

Figure 2: A typical workflow for the Knoevenagel condensation of 1,5-diphenylbarbituric acid.

Detailed Step-by-Step Methodology:

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, combine

1,5-diphenylbarbituric acid (1.0 eq.), the desired aromatic aldehyde (1.0-1.1 eq.), and a

suitable solvent such as ethanol or a mixture of ethanol and water.
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Catalyst Addition: Add a catalytic amount of a weak base like piperidine (0.1 eq.) or a few

drops of glacial acetic acid.[7][9][10]

Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room

temperature, and then place it in an ice bath to facilitate precipitation. Collect the solid

product by vacuum filtration and wash with cold ethanol.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent, typically ethanol or acetic acid, to yield the pure 5-arylidene derivative.

Rationale for Experimental Choices:

Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its

appropriate boiling point for the reaction. Aqueous media can also be employed for a greener

approach.[1][11]

Catalyst: A weak base like piperidine is effective in catalyzing the initial addition and

subsequent dehydration step without causing unwanted side reactions.[6] Alternatively, acid

catalysis can be used to activate the aldehyde carbonyl group.[7][10]

Data Presentation: Examples of Knoevenagel Condensation Products
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Entry Aldehyde Catalyst Solvent Yield (%) Reference

1
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e
Piperidine Ethanol >90

General

Protocol

2

4-

Chlorobenzal

dehyde

Acetic Acid Ethanol 85-95 [7][10]

3

4-

Methoxybenz

aldehyde

Piperidine Ethanol >90 [6]

4

2-

Nitrobenzalde

hyde

Acetic Acid
Ethanol/Wate

r
80-90 [1]

Protocol 2: Michael Addition to α,β-Unsaturated
Compounds
The Michael or 1,4-conjugate addition is another powerful method for C-C bond formation at

the C5 position.[12][13] The enolate of 1,5-diphenylbarbituric acid acts as a Michael donor,

adding to Michael acceptors like nitroalkenes or enones. This reaction is highly efficient for

creating more complex structures.[12][13][14]

Detailed Step-by-Step Methodology:

Reagents and Setup: In a suitable flask, dissolve 1,5-diphenylbarbituric acid (1.0 eq.) and

the Michael acceptor (e.g., a nitroalkene, 1.0 eq.) in a solvent. An aqueous medium with a

base like diethylamine has been shown to be highly effective and environmentally friendly.

[12][13]

Base Addition: Add the base (e.g., diethylamine, 1.0-1.2 eq.) to the mixture.

Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, and

completion can be observed within 1-3 hours, as monitored by TLC.
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Work-up and Isolation: After the reaction is complete, acidify the mixture with dilute HCl to

precipitate the product.

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or

column chromatography as needed.

Rationale for Experimental Choices:

Reaction Medium: The use of an aqueous medium with diethylamine is a green and efficient

approach, often leading to high yields and simple work-up procedures.[12][13]

Michael Acceptors: Nitroalkenes are excellent Michael acceptors due to the strong electron-

withdrawing nature of the nitro group, which activates the double bond for nucleophilic

attack.

Characterization of C5-Functionalized Products
Confirmation of the successful functionalization of 1,5-diphenylbarbituric acid is typically

achieved through a combination of spectroscopic techniques.

Key Spectroscopic Data:
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Technique

1,5-
Diphenylbarbituric
Acid (Starting
Material)

5-Arylidene
Derivative
(Knoevenagel
Product)

5-Alkyl Derivative
(Michael Product)

¹H NMR
Singlet for C5-CH₂

protons (~3.9 ppm)

Disappearance of the

C5-CH₂ singlet;

appearance of a new

singlet for the vinylic

proton (=CH-Ar) (~8.5

ppm)[9]

Disappearance of the

C5-CH₂ singlet;

appearance of a

doublet for the C5-CH

proton and new

signals corresponding

to the added alkyl

group.[13]

¹³C NMR
Signal for C5-CH₂

carbon (~40-50 ppm)

Signal for C5 carbon

shifts downfield

(~110-120 ppm); new

signal for the vinylic

carbon (~150-160

ppm)[9]

Signal for C5-CH

carbon (~50-60 ppm)

and new signals for

the added alkyl chain.

[13]

IR (cm⁻¹)

C-H stretch (~2900-

3000), C=O stretch

(~1680-1750)

Appearance of a C=C

stretch (~1600-1650)

C-H and C=O

stretches remain

prominent.

Troubleshooting and Considerations
Low Yields in Knoevenagel Condensation: Ensure the aldehyde is pure and free of

carboxylic acid impurities. The reaction time may need to be optimized for less reactive

aldehydes.

Side Reactions in Alkylation: Direct C5-alkylation with alkyl halides can sometimes be

challenging and may lead to a mixture of C- and O-alkylated products. The use of soft

nucleophiles in a Michael addition is often a more controlled approach.

Purification Challenges: Some C5-functionalized derivatives may have limited solubility. A

careful selection of recrystallization solvents or the use of column chromatography may be

necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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